molecular formula C12H8O4 B575940 3-(Furan-3-yl)benzoic acid CAS No. 168619-07-6

3-(Furan-3-yl)benzoic acid

Cat. No.: B575940
CAS No.: 168619-07-6
M. Wt: 216.192
InChI Key: QSIYUGYZFYDQHF-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a furan ring at the third position. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)benzoic acid typically involves the coupling of a furan derivative with a benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid is coupled with a halogenated benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts.

Major Products:

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-(Furan-3-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(Furan-2-yl)benzoic acid
  • 4-(Furan-3-yl)benzoic acid
  • 3-(Thiophen-3-yl)benzoic acid

Comparison: 3-(Furan-3-yl)benzoic acid is unique due to the position of the furan ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(furan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAILKBZRXPEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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